![molecular formula C12H11NO B1589802 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one CAS No. 50776-26-6](/img/structure/B1589802.png)
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one
説明
“4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one” is a chemical compound that is part of a class of compounds known as indoles . Indoles are aromatic heterocyclic organic compounds that have been of interest in medicinal chemistry due to their presence in many natural products and their wide range of biological activities .
Synthesis Analysis
The synthesis of indole derivatives, including “4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one”, often involves the introduction of alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The synthesis process is usually carried out under specific conditions and requires careful optimization .Molecular Structure Analysis
The molecular structure of “4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one” is complex, with a cyclopenta[b]indol-1(4H)-one core structure . The structure also includes a methyl group attached to the indole ring .科学的研究の応用
Anti-Inflammatory Applications
Research indicates that compounds structurally related to "4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one" demonstrate significant anti-inflammatory activity. For instance, studies on newly synthesized heterocyclic compounds, such as 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, have shown promising anti-inflammatory effects, outperforming standard drugs like Indomethacin (Osarumwense Peter Osarodion, 2020).
Synthetic Chemistry and Catalysis
Compounds analogous to "4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one" are pivotal in synthetic organic chemistry, serving as intermediates in the synthesis of complex heterocyclic structures. Research has shown efficient synthetic routes towards N-methylated or nonmethylated dihydrocyclopent[b]indol-1(2H)-ones using Pd-catalyzed intramolecular Heck reactions, highlighting the versatility of these compounds in constructing pharmacologically relevant molecules (U. Sørensen & E. Pombo-Villar, 2004).
Molecular Structure and Analysis
The study of molecular structures and interactions of compounds related to "4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one" provides insights into their potential as bioactive molecules. For example, crystal structure analysis and Hirshfeld surface analysis have been conducted on certain derivatives, offering a deeper understanding of their molecular geometry and intermolecular interactions, which are crucial for designing drugs with specific target affinities (F. Naghiyev et al., 2022).
Pharmacological Potential
Compounds with structural similarities to "4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one" have been explored for their pharmacological properties, including antitumor and antiviral activities. Research into the synthesis and biological evaluation of these compounds contributes to the development of new therapeutic agents with improved efficacy and safety profiles. Notably, certain derivatives have shown promise as new classes of antineoplastic agents, underscoring the potential of these compounds in cancer therapy (C. Nguyen et al., 1990).
特性
IUPAC Name |
4-methyl-2,3-dihydrocyclopenta[b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBUCVAZJNGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473487 | |
| Record name | 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one | |
CAS RN |
50776-26-6 | |
| Record name | 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



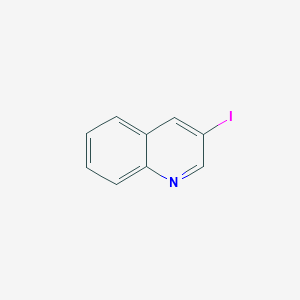
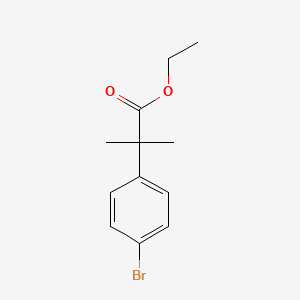
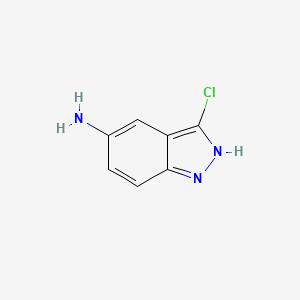
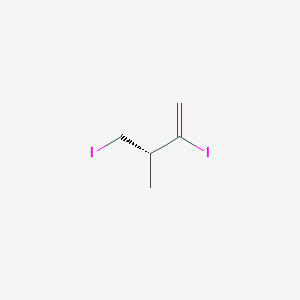
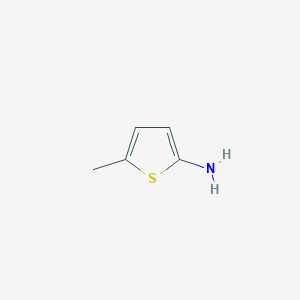
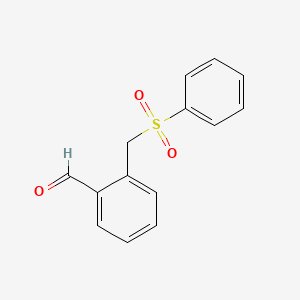
![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)
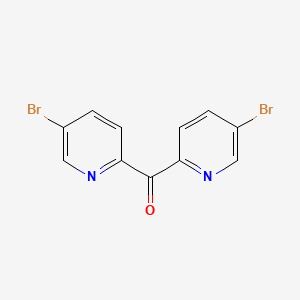
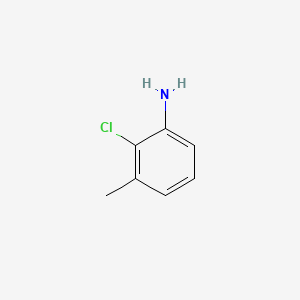
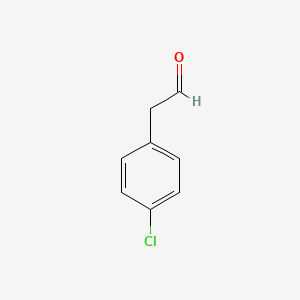
![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
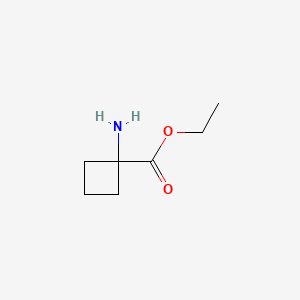
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)